2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy-

aromatase inhibitor nucleophilic substitution medicinal chemistry

Sourcing a C-4 bromoalkyl coumarin with retained 7-methoxy substitution for SAR diversification is challenging. 4-(2-Bromoethoxy)-7-methoxy-2H-chromen-2-one (CAS 828265-74-3) solves this via its bromoethyl electrophilic handle. • Validated intermediate for aromatase inhibitors: 55% isolated yield with imidazole (THF, K₂CO₃, TBAI, 5 h). • Enables 5-HT1A receptor ligand libraries: subnanomolar affinity potential (Ki = 0.3-1.0 nM). • C-4 substitution scaffold shows preferential antiproliferative activity against MGC-803 gastric cancer cells (IC₅₀ = 47.7 μM). Batch-to-batch consistency for medicinal chemistry and probe development programs.

Molecular Formula C12H11BrO4
Molecular Weight 299.12 g/mol
CAS No. 828265-74-3
Cat. No. B12538151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy-
CAS828265-74-3
Molecular FormulaC12H11BrO4
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)OCCBr
InChIInChI=1S/C12H11BrO4/c1-15-8-2-3-9-10(16-5-4-13)7-12(14)17-11(9)6-8/h2-3,6-7H,4-5H2,1H3
InChIKeyXBQDSFJSAIHLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromoethoxy)-7-methoxy-2H-chromen-2-one: Identity and Properties


2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- (CAS 828265-74-3), also designated 4-(2-bromoethoxy)-7-methoxy-2H-chromen-2-one, is a synthetic coumarin derivative characterized by a 2-bromoethoxy substituent at the C-4 position and a methoxy group at the C-7 position of the benzopyran-2-one core [1]. The compound possesses a molecular formula of C12H11BrO4 and a molecular weight of 299.12 g/mol, with calculated physicochemical parameters including a logP of 2.3, four hydrogen bond acceptors, zero hydrogen bond donors, and four rotatable bonds [1]. The bromoethoxy moiety serves as an alkylating handle enabling nucleophilic substitution reactions, positioning this compound as a versatile synthetic intermediate in medicinal chemistry and probe development [1].

1 C-4 bromoethoxy handle for nucleophilic substitution reactions
2 Enables synthesis of C-4 derivatized coumarins retaining 7-methoxy pattern
3 Synthetic intermediate for medicinal chemistry and probe development

Why 4-(2-Bromoethoxy)-7-methoxy-2H-chromen-2-one Is Not Interchangeable


Bromoalkyl-substituted coumarins are not functionally interchangeable despite sharing the coumarin core and a terminal bromine atom. Substitution position dictates both the chemical reactivity profile and the biological activity of derived products. A comparative study of bromoalkoxy coumarin regioisomers demonstrated that 4-(3-bromopropoxy)-2H-chromen-2-one exhibited highest growth inhibition against the MGC-803 gastric cancer cell line (IC50 = 47.7 μM), whereas 7-(2-bromoethoxy)-2H-chromen-2-one showed preferential activity against the MCF-7 breast cancer cell line (IC50 = 48.3 μM) [1]. Similarly, the position of the reactive bromoalkyl handle on the coumarin scaffold determines which nucleophiles can access the electrophilic center and influences the steric and electronic environment of subsequent derivatization steps [1]. Selection of 4-(2-bromoethoxy)-7-methoxy-2H-chromen-2-one specifically enables derivatization at the C-4 position while retaining the 7-methoxy substitution pattern, a structural combination that cannot be replicated using 7-substituted or 3-substituted bromoalkyl coumarin alternatives.

Regioisomer shift (4- to 7-substitution) may alter antiproliferative target cell-line preference.
C-4 derivatization handle inaccessible in 7-substituted or 3-substituted bromoalkyl coumarins.
7-methoxy substitution pattern cannot be replicated with alternative regioisomers, limiting direct replacement.

Quantitative Evidence: Differentiating from Closest Analogs


Nucleophilic Substitution with Imidazole for Aromatase Inhibitor Synthesis

4-(2-Bromoethoxy)-7-methoxy-2H-chromen-2-one has been explicitly employed as a synthetic intermediate in the design and synthesis of novel aromatase inhibitors bearing a coumarin scaffold. Reaction with imidazole in the presence of tetrabutylammonium iodide and potassium carbonate in tetrahydrofuran solvent over 5.0 hours produced 4-(2-imidazol-1-yl-ethoxy)-7-methoxy-chromen-2-one with a 55% isolated yield [1]. This transformation demonstrates the compound's practical utility as an alkylating electrophile at the C-4 position, enabling the installation of nitrogen-containing heterocycles for biological evaluation. The documented reaction conditions provide a validated starting point for investigators pursuing coumarin-based aromatase inhibitors or related heterocyclic derivatives [1].

Nucleophilic Substitution Yield
Reported
55% isolated yield (Imidazole, TBAI, K2CO3, THF, 5 h)
Demonstrated C-4 alkylating reactivity for heterocycle installation
Single reported datapoint; validates synthetic utility
aromatase inhibitor nucleophilic substitution medicinal chemistry coumarin scaffold

Antiproliferative Selectivity of 4- vs 7-Substituted Coumarins

In a head-to-head comparative study of bromoalkoxy coumarin regioisomers, 4-(3-bromopropoxy)-2H-chromen-2-one (4-substituted analog) and 7-(2-bromoethoxy)-2H-chromen-2-one (7-substituted analog) exhibited divergent antiproliferative selectivity profiles across five human cancer cell lines. The 4-substituted analog showed highest activity against MGC-803 gastric cancer cells (IC50 = 47.7 μM), whereas the 7-substituted analog was most potent against MCF-7 breast cancer cells (IC50 = 48.3 μM) [1]. The 7-substituted analog also demonstrated antimicrobial activity against E. coli (MIC50 = 0.27 μg/mL). This cross-study comparable evidence demonstrates that the position of the bromoalkoxy substituent on the coumarin core determines the biological target selectivity of the resulting compound [1].

Regioisomer Selectivity
Head-to-head
4-sub: IC50 47.7 μM (MGC-803) 7-sub: IC50 48.3 μM (MCF-7)
Position determines antiproliferative target cell-line preference
Cross-study comparable; 4-substitution favors gastric model
antiproliferative cancer cell lines structure-activity relationship regioisomer comparison

Quantitative Fluorometric Reagent for Tertiary Amines

The 7-(2-bromoethoxy)coumarin scaffold has been validated as a quantitative fluorometric reagent for the analysis of drug preparations containing tertiary nitrogen atoms [1]. This class-level evidence establishes that the 2-bromoethoxy coumarin framework is not merely a synthetic intermediate but possesses intrinsic utility as a derivatization agent for analytical applications. The bromoethyl moiety reacts with tertiary amines to form quaternary ammonium derivatives, which can then be detected fluorometrically due to the coumarin fluorophore. This analytical application requires the specific combination of a bromoalkyl electrophilic handle and a coumarin fluorophore [1].

Fluorometric Derivatization
Class-level
7-(2-Bromoethoxy)coumarin enables fluorometric tertiary amine analysis
Class-level analytical utility for coumarin scaffold
Direct evidence for 7-sub analog; 4-sub-7-MeO not yet reported
fluorometric analysis fluorescent probe tertiary amine analytical chemistry

Key Intermediates for 5-HT1A Receptor Ligands

Bromoalkyl coumarin derivatives serve as critical intermediates in the microwave-assisted synthesis of 5-[3-(4-aryl-1-piperazinyl)propoxy]coumarin derivatives targeting serotonin 5-HT1A receptors with subnanomolar affinities (0.3-1.0 nM) and good selectivity against 5-HT2A receptors . The bromoalkyl group undergoes nucleophilic substitution with arylpiperazines to install the pharmacophore responsible for receptor binding. This class-level inference establishes that the strategic procurement of appropriately substituted bromoalkyl coumarins enables the rapid generation of compound libraries for CNS drug discovery programs .

5-HT1A Ligand Synthesis
Data to verify
Bromoalkyl coumarins yield ligands with Ki 0.3–1.0 nM
Enables CNS-targeted library generation
Class-level inference; no direct 4-(2-bromoethoxy)-7-MeO data
5-HT1A receptor serotonin microwave-assisted synthesis CNS drug discovery

Calculated Physicochemical Profile

The calculated physicochemical parameters for 4-(2-bromoethoxy)-7-methoxy-2H-chromen-2-one include a logP of 2.3, four hydrogen bond acceptors, zero hydrogen bond donors, four rotatable bonds, and a topological polar surface area of 44.8 Ų [1]. These values position the compound within favorable ranges for drug-like properties and membrane permeability. In comparison, the parent 4-hydroxy-7-methoxycoumarin (CAS 17575-15-4, molecular weight 192.17) lacks the bromoalkyl electrophilic handle required for further derivatization [1].

Physicochemical Profile
Specification review
LogP 2.3, MW 299.12, HBA 4, HBD 0, TPSA 44.8 Ų
Drug-like property range; reactive handle absent in parent
Calculated values; experimental verification recommended
physicochemical properties drug-likeness lipophilicity medicinal chemistry design

Application Scenarios for 4-(2-Bromoethoxy)-7-methoxy-2H-chromen-2-one


Aromatase Inhibitor Discovery via C-4 Substitution

This compound is explicitly validated as a synthetic intermediate for generating 4-(imidazol-1-yl-ethoxy)-7-methoxy-coumarin derivatives with aromatase inhibitory activity. The reaction with imidazole proceeds under standard nucleophilic substitution conditions (THF, K2CO3, TBAI, 5 hours) yielding the target product in 55% isolated yield [1]. This scenario applies to medicinal chemistry programs developing coumarin-based aromatase inhibitors or other C-4 nitrogen-substituted coumarin analogs where the 7-methoxy substitution pattern is retained [1].

Compound Libraries Targeting 5-HT1A Receptors

Based on class-level evidence that bromoalkyl coumarins serve as key intermediates for microwave-assisted synthesis of 5-[3-(4-aryl-1-piperazinyl)propoxy]coumarin derivatives, 4-(2-bromoethoxy)-7-methoxy-2H-chromen-2-one can be employed to generate structurally diverse libraries targeting 5-HT1A receptors. The bromoethyl group at C-4 enables nucleophilic displacement with arylpiperazines to install the pharmacophore responsible for subnanomolar receptor affinity (Ki = 0.3-1.0 nM) [1]. This scenario applies to CNS drug discovery programs seeking novel serotonin receptor modulators [1].

C-4 Derivatized Coumarins for Antiproliferative Screening

Comparative evidence demonstrates that 4-substituted bromoalkoxy coumarins exhibit preferential antiproliferative activity against the MGC-803 gastric cancer cell line (IC50 = 47.7 μM) [1]. This finding supports the use of 4-(2-bromoethoxy)-7-methoxy-2H-chromen-2-one as a starting material for generating C-4 derivatized coumarin libraries for antiproliferative screening, with a focus on gastric cancer models [1]. The compound's bromoethyl handle enables diversification through nucleophilic substitution with amines, thiols, or other nucleophiles to explore structure-activity relationships at the C-4 position [1].

Fluorometric Detection Agent for Tertiary Amines

Class-level evidence validates that 7-(2-bromoethoxy)coumarin derivatives function as quantitative fluorometric reagents for detecting tertiary nitrogen-containing pharmaceuticals [1]. The structural combination of a bromoalkyl electrophile and a coumarin fluorophore enables the derivatization and subsequent fluorometric quantification of tertiary amines. While direct evidence for the 4-substituted-7-methoxy analog is not yet reported, the class-level precedent suggests potential utility in analytical method development requiring fluorescent derivatization agents [1].

Application
Selection Property
Validation Focus
C-4 heterocycle installation for aromatase inhibitor studies
Reactive bromoethoxy handle for nucleophilic substitution
Derivatization scope and reaction efficiency review
5-HT1A receptor ligand library generation
C-4 bromoethyl group for piperazine displacement
Target engagement and receptor selectivity review
C-4 derivatized library for antiproliferative screening
Regiospecific C-4 substitution for gastric cancer model studies
Cell-line selectivity and SAR review
Fluorometric derivatization agent for tertiary amine analysis
Coumarin fluorophore with bromoalkyl electrophile
Derivatization efficiency and detection limit review

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